REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].ClCCl.Cl[C:9]([CH3:17])([CH2:11][CH2:12][C:13](Cl)([CH3:15])[CH3:14])[CH3:10].[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>[Cl-].[Cl-].C>[CH3:10][C:9]1([CH3:17])[CH2:11][CH2:12][C:13]([CH3:15])([CH3:14])[C:22]2[CH:23]=[C:18]([OH:24])[CH:19]=[CH:20][C:21]1=2 |f:0.1.2.3,7.8.9|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(CCC(C)(C)Cl)C
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
methane dichloride
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Cl-].C
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×80 ml)
|
Type
|
WASH
|
Details
|
The organic phase is washed with 10% NaHCO3 solution (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |